- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

95715-87-0 structure
Nome del prodotto:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
- UPK623LV60
- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-Garner Aldehyde
- (R)-Garner's aldehyde
- Garner aldehyde
- Garner's aldehyde R-form
- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- ent-Garner's aldehyde
- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
-
- MDL: MFCD00674064
- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
- Chiave InChI: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
- Sorrisi: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 229.13100
- Massa monoisotopica: 229.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 293
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 1
- Conta Tautomer: 2
- Superficie polare topologica: 55.8
Proprietà sperimentali
- Colore/forma: Colorless to Yellow Liquid
- Densità: 1.06 g/mL at 25 °C(lit.)
- Punto di ebollizione: 67 °C/0.3 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 215,6 ° f< br / >Celsius: 102 ° C< br / >
- Indice di rifrazione: n20/D 1.445(lit.)
- PSA: 55.84000
- LogP: 1.49520
- Solubilità: Non disponibile
- Sensibilità: Air Sensitive
- Rotazione specifica: D27 +103° (c = 1.0 in CHCl3)
- Attività ottica: [α]23/D +90°, c = 1 in chloroform
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 37/39-26-36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Inert atmosphere,2-8°C
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177025-0.05g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
Ambeed | A193576-1g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 1g |
$25.0 | 2025-02-20 | |
AstaTech | 65394-1/G |
(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |
95715-87-0 | 95% | 1g |
$60 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-100mg |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 98% | 100mg |
¥53.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1294694-5g |
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 95% | 5g |
$275 | 2024-07-28 | |
abcr | AB169269- |
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, 95%; . |
95715-87-0 | 95% | €162.10 | 2022-12-28 | ||
Apollo Scientific | OR313059-5g |
(4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected |
95715-87-0 | 97% | 5g |
£60.00 | 2025-02-20 | |
Enamine | EN300-177025-1.0g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 95% | 1g |
$60.0 | 2023-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-25g |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 98% | 25g |
¥2812.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19110-5g |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 5g |
¥1426.0 | 2021-09-04 |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane
Riferimento
- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serineSynthesis, 1997, (10), 1146-1150,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Riferimento
- Efficient conversion of (S)-methionine into (R)-Garner aldehydeTetrahedron Letters, 1997, 38(38), 6779-6780,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinolSynthesis, 1998, (12), 1707-1709,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serineCarbohydrate Research, 2019, 474, 34-42,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
Riferimento
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluationMedChemComm, 2014, 5(11), 1693-1699,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Riferimento
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
Riferimento
- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitorsHeterocycles, 2008, 75(7), 1659-1671,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Riferimento
- Grignard reactions to chiral oxazolidine aldehydesTetrahedron, 1996, 52(36), 11673-11694,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with NitroalkenesAdvanced Synthesis & Catalysis, 2016, 358(1), 34-40,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Riferimento
- Synthesis of fluorescent lactosylceramide stereoisomersChemistry and Physics of Lipids, 2006, 142(1-2), 58-69,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
Riferimento
- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesisJournal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
Riferimento
- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivativesSynthesis, 2012, 44(2), 304-310,
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials
- D-Serine
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- Di-tert-butyl dicarbonate
- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 2,2-Dimethoxypropane
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Letteratura correlata
-
V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328
-
2. Chromium(II) chloride-mediated coupling reactions of Garner aldehyde with allyl bromides: facile asymmetric synthesis of (2R,3S?)-3-hydroxy-2-hydroxymethylpyrrolidineYutaka Aoyagi,Haruko Inaba,Yukiko Hiraiwa,Asako Kuroda,Akihiro Ohta J. Chem. Soc. Perkin Trans. 1 1998 3975
-
Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297
-
Roberta J. Melander,Akash K. Basak,Christian Melander Nat. Prod. Rep. 2020 37 1454
-
5. Garner's aldehydeXifu Liang,Jens Andersch,Mikael Bols J. Chem. Soc. Perkin Trans. 1 2001 2136
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):265.0/874.0